Tolmetin glucuronide

Description

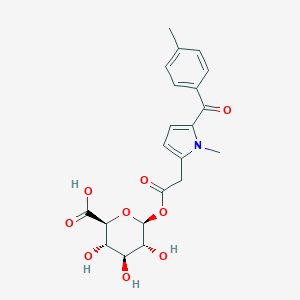

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO9/c1-10-3-5-11(6-4-10)15(24)13-8-7-12(22(13)2)9-14(23)30-21-18(27)16(25)17(26)19(31-21)20(28)29/h3-8,16-19,21,25-27H,9H2,1-2H3,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFIGCPEYJZFFC-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221824 | |

| Record name | Tolmetin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tolmetin glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71595-19-2 | |

| Record name | β-D-Glucopyranuronic acid, 1-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71595-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolmetin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071595192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolmetin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolmetin glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC783NL4J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolmetin glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Analytical Methodologies for Tolmetin Glucuronide and Its Isomers

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the separation and quantification of tolmetin (B1215870) glucuronide and its related compounds in various matrices nih.govoup.com.

Reversed-Phase Liquid Chromatography with Ion-Pairing Mobile Phase

Reversed-phase HPLC is frequently utilized for the analysis of tolmetin glucuronide and its isomers nih.govcapes.gov.br. Due to the charged nature of glucuronides, the inclusion of an ion-pairing agent in the mobile phase is often necessary to enhance retention and separation on the hydrophobic stationary phase nih.govnih.govbitesizebio.comchromatographyonline.comlcms.cz. A reversed-phase liquid chromatographic system employing an ion-pairing mobile phase of methanol-tetrabutylammonium hydrogensulfate buffered to pH 4.5 has been described for the simultaneous measurement of tolmetin, this compound (1β-TG), and its isomers in plasma and urine nih.govcapes.gov.br. This approach helps in achieving adequate separation of these closely related compounds nih.gov.

UV Detection at Specific Wavelengths

Ultraviolet (UV) detection is a common method for monitoring this compound and its isomers after chromatographic separation due to their UV-absorbing properties nih.govoup.com. A detection wavelength of 313 nm has been reported for the analysis of tolmetin, this compound, and its isomeric conjugates in plasma and urine using HPLC nih.govnih.govwalshmedicalmedia.com. Another study mentions UV detection at 254 nm for the analysis of tolmetin and its degradants, noting that tolmetin has absorption maxima at 205, 254, and 316 nm oup.com. The choice of wavelength can influence the sensitivity and selectivity of the method oup.com.

Sample Preparation Techniques for Biological Matrices (Plasma, Urine)

Effective sample preparation is essential to isolate this compound and its isomers from complex biological matrices like plasma and urine and to minimize degradation or isomerization before analysis nih.govnih.gov. For plasma and urine samples, it is recommended to collect them in pre-cooled containers and immediately adjust the pH to 3.0 to minimize the isomerization and hydrolysis of this compound nih.govnih.gov. Sample preparation techniques can involve deproteination, for instance, using acetonitrile (B52724) nih.govnih.gov. Following deproteination, the supernatant may be evaporated to dryness and reconstituted in a suitable buffer, such as an acetate (B1210297) buffer (pH 4.5), before injection onto the HPLC system nih.gov. Another method for sample preparation from plasma involves extraction with acetonitrile walshmedicalmedia.com. For urine samples, dilution with the mobile phase has been used researchgate.net. Solid phase extraction (SPE) has also been employed for sample clean-up in the analysis of other glucuronides in urine researchgate.net.

Internal Standards in Quantitative Analysis

The use of internal standards is crucial for accurate quantitative analysis of this compound and its isomers in biological samples nih.govoup.comescholarship.org. An internal standard is a compound added to the sample at a known concentration to compensate for variations in sample preparation, injection volume, and chromatographic recovery oup.com. Zomepirac has been reported as an internal standard for the quantitative analysis of tolmetin, this compound, and its isomeric conjugates in plasma and urine nih.govescholarship.org. In the analysis of tolmetin and its degradants, indomethacin (B1671933) (IND) has been used as an internal standard oup.com. The calibration curve is typically constructed by plotting the analyte-to-internal standard response area ratio versus the analyte concentration oup.com.

Mass Spectrometry (MS) Techniques

Mass spectrometry, particularly when coupled with liquid chromatography, provides high sensitivity and selectivity for the identification and quantification of this compound and its isomers nih.govresearchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantitation

LC-MS/MS is a powerful technique for the analysis of glucuronide metabolites, including this compound nih.govresearchgate.netjst.go.jp. This technique allows for the separation of the analyte from the sample matrix and other metabolites by LC, followed by specific detection and fragmentation in the tandem mass spectrometer nih.govresearchgate.net. LC-MS/MS can be used for both the identification and quantitation of this compound and its isomers jst.go.jpfda.gov. For the detection of acylglucuronides like tolmetin acylglucuronide, MS/MS conditions can be optimized, often involving monitoring specific parent and fragment ions jst.go.jp. The identification of the 1-O-acylglucuronide peak can be confirmed by its disappearance after treatment with β-glucuronidase, which hydrolyzes this conjugate jst.go.jpcurrentseparations.com. LC-MS/MS methods can provide high sensitivity and selectivity, enabling the analysis of glucuronides in complex biological matrices with minimal sample preparation researchgate.netresearchgate.net.

Liquid Secondary-Ion Mass Spectrometry (LSIMS) for Adduct Characterization

Liquid Secondary-Ion Mass Spectrometry (LSIMS) has been utilized in the characterization of adducts formed by this compound, particularly with proteins like human serum albumin (HSA) nih.gov. LSIMS, often used in conjunction with other mass spectrometric techniques, aids in determining the structures of tolmetin-containing peptides resulting from the enzymatic digestion of modified proteins nih.gov. This technique contributes to identifying the specific amino acid residues on proteins where covalent binding occurs nih.gov. Studies have employed LSIMS to analyze peptides modified by this compound, helping to elucidate the nature of the covalent linkage nih.govescholarship.org.

Continuous Flow-Fast Atom Bombardment Mass Spectrometry (CF-FAB-MS)

Continuous Flow-Fast Atom Bombardment Mass Spectrometry (CF-FAB-MS) represents another mass spectrometric approach applied in the study of this compound adducts nih.gov. Similar to LSIMS, CF-FAB-MS has been used for the analysis of tolmetin-containing peptides derived from protein conjugates nih.gov. This technique provides mass spectral information that complements data obtained from other methods, assisting in the structural elucidation of the modified peptides and the characterization of the covalent binding sites on proteins nih.govescholarship.org.

Collision-Induced Dissociation (CID) in Tandem Mass Spectrometry

Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) is a powerful technique for structural analysis and has been extensively applied to study this compound and its protein adducts nih.govnih.govtno.nl. CID involves fragmenting selected ions in a mass spectrometer and analyzing the resulting fragment ions nih.govnih.govtno.nl. This fragmentation pattern provides detailed structural information about the precursor ion. In the context of this compound, CID has been used to identify binding sites and mechanisms of reaction with proteins nih.govtno.nl. Studies involving the reaction of this compound with human serum albumin have utilized CID in four-sector tandem mass spectrometers to analyze modified peptides and determine the nature of the covalent linkage nih.gov. CID of analyte (M-H)- ions has also been employed for the analysis of this compound colab.ws. Predicted MS/MS spectra for this compound are available, showing characteristic fragmentation patterns under different collision energies and ionization modes drugbank.com.

Matrix-Assisted Laser Desorption Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), including MALDI-TOF/TOF, is a technique used for the analysis of larger molecules, such as peptides and proteins, and their conjugates researchgate.netbelspo.be. In the study of this compound, MALDI-TOF-MS has been applied to analyze protein adducts, particularly after enzymatic digestion of the modified proteins nih.govresearchgate.net. This method allows for the determination of the masses of modified peptides, which helps in identifying the sites of covalent modification by tolmetin or its glucuronide nih.govresearchgate.net. MALDI-TOF/TOF has been used for tandem mass analysis of these peptides, providing further structural details researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isomerization Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for studying the structure and dynamics of molecules in solution, including the isomerization of acyl glucuronides tandfonline.comacs.orgpsu.edu. 1H-NMR and 13C-NMR spectroscopy have been employed to investigate the spontaneous degradation and intramolecular acyl migration of tolmetin β-1-O-acyl glucuronide in buffer solutions tandfonline.compsu.edu. NMR allows for the direct, real-time analysis of reaction mixtures without the need for extensive sample preparation or chromatographic separation, which is particularly advantageous for studying unstable compounds like acyl glucuronide isomers psu.edu. These studies can reveal the kinetics of isomerization and hydrolysis and help discriminate between different isomeric forms, including α- and β-anomers tandfonline.compsu.edu.

Chromatographic Techniques for Separation and Identification of Conjugates

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation and identification of this compound and its isomeric conjugates in biological samples ebi.ac.uknih.govwalshmedicalmedia.com. Reversed-phase HPLC with ion-pairing mobile phases has been described for the simultaneous measurement of tolmetin, this compound (1 β-TG), and its isomers in plasma and urine nih.gov. This method typically involves sample preparation steps such as deproteination to minimize isomerization and hydrolysis nih.gov.

LC-MS/MS is another widely used chromatographic-mass spectrometric technique that couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry ebi.ac.ukcurrentseparations.comresearchgate.net. While LC-MS/MS is highly sensitive, the isomers of acyl glucuronides may exhibit similar fragmentation patterns, necessitating effective chromatographic separation for their individual identification and quantification currentseparations.comresearchgate.net. Standardized LC-MS/MS methods have been developed to resolve acyl glucuronide isomers and quantify related compounds currentseparations.comresearchgate.net.

An example of chromatographic conditions for the analysis of tolmetin and related compounds in plasma is shown in the table below:

| Parameter | Value |

| Column | C8 column walshmedicalmedia.com |

| Mobile Phase | Acetonitrile:Methanol:1% Acetic acid walshmedicalmedia.com |

| Detection Wavelength | 313 nm (UV) walshmedicalmedia.com |

| Flow Rate | Not specified in snippet walshmedicalmedia.com |

| Retention Time (TG) | 4.0 ± 0.2 min walshmedicalmedia.com |

| Retention Time (Tolmetin) | 5.3 ± 0.2 min walshmedicalmedia.com |

Method Validation for this compound Analysis

Method validation is a critical process to ensure the reliability and accuracy of analytical procedures for the determination of this compound in biological matrices tno.nlresearchgate.netoup.com. Validation typically involves assessing parameters such as linearity, precision (intra-day and inter-day), accuracy, specificity, and the lower limit of quantitation (LLOQ) ebi.ac.ukwalshmedicalmedia.comresearchgate.net.

Validated methods for the analysis of tolmetin and its metabolites, including this compound, using techniques like HPLC-UV and LC-MS/MS have been reported ebi.ac.ukwalshmedicalmedia.comresearchgate.netoup.com. For instance, an LC-ESI-MS/MS method for simultaneous determination of tolmetin and a metabolite showed intra-day and inter-day precisions within acceptable ranges and linearity over a specified concentration range ebi.ac.uk. Sample handling, such as collecting samples in pre-cooled containers and adjusting pH, is important during validation to minimize degradation and isomerization of this compound nih.gov.

Validation parameters for a specific HPLC-UV method for tolmetin analysis (which could be adapted or relevant for glucuronide analysis) are summarized below:

| Validation Parameter | Findings |

| Specificity | Provides separation from impurities oup.com |

| Linearity | Assessed over a concentration range oup.com |

| Precision | Intra-day and inter-day coefficients of variation reported oup.com |

| Accuracy | Recoveries reported oup.com |

| LLOQ | Measurable concentration ranges determined ebi.ac.uknih.gov |

These validation efforts ensure that the analytical methods are suitable for their intended purpose, such as pharmacokinetic studies or monitoring of this compound in biological samples ebi.ac.ukwalshmedicalmedia.com.

Pharmacokinetics and Disposition of Tolmetin Glucuronide

Absorption and Systemic Exposure of Tolmetin (B1215870) Glucuronide

Following oral administration, the parent compound, tolmetin, is rapidly and almost completely absorbed, with peak plasma levels achieved within 30 to 60 minutes. drugbank.comdrugs.com The systemic exposure to tolmetin glucuronide is a direct result of the metabolism of the absorbed tolmetin. One of the principal routes of elimination for tolmetin is conjugation with glucuronic acid. karger.com This process leads to the formation of 1-β-tolmetin glucuronide, which is a prerequisite for certain interactions, such as covalent binding to albumin. karger.com

Studies have consistently shown that significant levels of this compound and its isomers are found in the plasma of individuals who have taken tolmetin. karger.comnih.gov The formation of these acyl glucuronide conjugates is a key metabolic pathway that increases the aqueous solubility of the compound compared to the parent drug, thereby preparing it for excretion. nih.gov

Plasma Levels and Time-Dependent Profiles of this compound and its Isomers

Once formed, this compound is detectable in plasma along with its isomers. nih.gov These acyl glucuronides are known to be reactive metabolites that can undergo acyl migration, which is the intramolecular rearrangement of the acyl group around the glucuronic acid ring. nih.gov This process results in the formation of various positional isomers. karger.com The degradation of this compound has been noted to be faster compared to that of other NSAID glucuronides, such as those of ketoprofen (B1673614). tandfonline.com

In studies involving human volunteers, the plasma concentrations of tolmetin, 1-β-tolmetin glucuronide, and its isomers have been measured. karger.com The time-dependent profile shows that the tolmetin-albumin adduct, which forms as a result of the reactive nature of the glucuronide, can persist in plasma even after the concentrations of tolmetin and its glucuronide metabolites are no longer measurable. karger.com

| Parameter | Value | Compound | Study Population |

|---|---|---|---|

| Peak Plasma Level (Tolmetin) | ~40 mcg/mL (after 400 mg dose) | Tolmetin | Not Specified |

| Time to Peak Plasma Level (Tolmetin) | 30-60 minutes | Tolmetin | Normal Volunteers & RA Patients |

| Elimination Half-Life (Tolmetin) | 1-2 hours (rapid phase) | Tolmetin | Not Specified |

| ~5 hours (slower phase) |

Elimination and Excretion Pathways

The elimination of this compound from the body is a multifaceted process involving both renal and potentially biliary routes. The conversion to a glucuronide conjugate is a critical step that facilitates this excretion. nih.gov

The primary route of elimination for tolmetin and its metabolites is through the kidneys. drugbank.com Studies have demonstrated that tolmetin, its oxidative metabolite (MCPA), and this compound are quantitatively recovered in the urine. nih.gov A substantial portion of this excretion occurs within the first 24 hours following administration. drugbank.comnih.gov The formation of acyl glucuronides, such as this compound, leads to an increase in the molecule's aqueous solubility and molecular mass, which aids in its excretion via urine. nih.gov In patients with rheumatoid arthritis, a significant increase in the renal clearance of tolmetin was observed, which was attributed to a concomitant increase in the apparent volume of distribution secondary to decreased plasma protein binding. nih.gov

In addition to urinary excretion, the formation of acyl glucuronides can facilitate excretion into the bile. nih.gov This process, known as biliary excretion, can lead to a phenomenon called enterohepatic recirculation. nih.gov In this cycle, a drug or its metabolite is excreted from the liver into the bile, enters the small intestine, is reabsorbed back into the circulation, and returns to the liver. nih.gov This process often involves the hydrolysis of the glucuronide metabolite back to the parent drug by gut bacteria, allowing for its reabsorption. youtube.com Enterohepatic recirculation can prolong the elimination half-life of a drug. nih.gov While this is a known mechanism for many drugs that undergo glucuronidation, specific studies detailing the extent of biliary excretion and enterohepatic recycling of this compound are not extensively detailed in the provided context.

Influence of Physiological Factors on this compound Disposition

The pharmacokinetics of tolmetin and its glucuronide metabolites have been investigated in elderly populations to determine if age-related physiological changes impact their disposition. In a study comparing five elderly volunteers to younger subjects after a single dose of tolmetin, no difference of physiological importance was found in the pharmacokinetics of tolmetin or its glucuronide metabolites, unless a weight correction was applied. karger.comnih.gov

However, the study did note very strong correlations between the level of irreversible binding to plasma proteins and the systemic exposure to this compound or its isomers. karger.comnih.gov Furthermore, in an elderly patient on a chronic multiple-dose regimen, an accumulation of irreversible binding was observed at levels 4 to 17 times higher than after a single dose, suggesting that repeated exposure in the elderly could lead to accumulation. nih.gov

Impact of Disease States (e.g., Rheumatoid Arthritis) on Disposition

The disposition of tolmetin and its metabolites, including this compound, can be influenced by disease states such as rheumatoid arthritis (RA). Studies comparing the pharmacokinetics in healthy individuals and patients with RA have revealed specific alterations, particularly in renal function and protein binding.

Research involving patients with rheumatoid arthritis indicates that while the fundamental kinetics of tolmetin absorption and elimination are not substantially different from those in healthy subjects after single oral doses, there are notable changes in how the drug is handled by the body. nih.govnih.gov One study observed that in five RA patients stabilized on tolmetin, the drug was rapidly absorbed and eliminated, with a terminal half-life of approximately 2.1 hours for the parent drug. nih.gov

Tolmetin, its oxidative metabolite (MCPA), and this compound are quantitatively recovered in the urine, with the majority of excretion occurring within the first 24 hours. nih.gov This indicates that renal excretion is the primary pathway for the elimination of tolmetin and its metabolites. The potential for altered renal function, a known complication in some patients with long-term rheumatoid arthritis, underscores the importance of renal pathways in the disposition of this compound. mdpi.com

Table 1: Comparative Pharmacokinetic Parameters of Tolmetin in Healthy vs. Rheumatoid Arthritis Patients (Note: Data compiled from multiple studies; direct comparison should be made with caution.)

| Parameter | Healthy Subjects (Single Dose) | Rheumatoid Arthritis Patients (Single/Multiple Doses) | Reference |

|---|---|---|---|

| Elimination Half-Life (t½) | ~0.83 hours | ~2.1 hours (biphasic decay) | nih.govnih.gov |

| Renal Clearance | Baseline | Significantly increased for Tolmetin and MCPA | nih.gov |

| Apparent Volume of Distribution (Vd) | ~0.098 L/kg | Increased (secondary to decreased protein binding) | nih.govnih.gov |

| Plasma Protein Binding | Normal | Reported to be decreased | nih.gov |

Drug-Drug Interactions Affecting this compound Disposition

Effects of Co-administered Drugs on Clearance and Exposure

Several drugs can interfere with the pharmacokinetics of tolmetin, leading to changes in its plasma concentration and potential for altered effects.

Probenecid (B1678239) : Probenecid is a classic inhibitor of organic anion transporters (OATs) in the kidney tubules. medicinesinformation.co.nznih.gov By blocking these transporters, probenecid competitively inhibits the renal tubular secretion of acidic drugs like tolmetin and its glucuronide metabolite. medicinesinformation.co.nzyoutube.com This inhibition leads to a decrease in renal clearance, a prolonged elimination half-life, and consequently, an increase in the plasma levels of tolmetin.

Aspirin (B1665792) : Co-administration of tolmetin with aspirin is generally not recommended. While the combination increases the risk of gastrointestinal side effects, it is unlikely to provide greater therapeutic benefit. nih.govnih.gov Some evidence suggests that aspirin can compete with or displace other NSAIDs from protein binding sites, potentially altering their distribution and clearance.

Diuretics : NSAIDs, including tolmetin, can reduce the natriuretic (salt-excreting) effects of loop diuretics (e.g., furosemide) and thiazide diuretics. nih.gov This interaction is attributed to the inhibition of renal prostaglandin (B15479496) synthesis by NSAIDs. Prostaglandins are involved in maintaining renal blood flow and mediating the action of these diuretics. By inhibiting their synthesis, tolmetin can impair the diuretic response. nih.gov

Methotrexate (B535133) : NSAIDs have been reported to competitively inhibit the accumulation of methotrexate in kidney slices, which may indicate a potential to increase methotrexate toxicity by reducing its renal clearance. nih.gov This interaction is particularly important as both drugs are used in the management of rheumatoid arthritis.

Lithium : Tolmetin and other NSAIDs can decrease the renal clearance of lithium by approximately 20%, leading to a 15% increase in minimum lithium concentrations. nih.gov This effect is also attributed to the inhibition of renal prostaglandin synthesis. Patients receiving both medications should be monitored for signs of lithium toxicity. nih.gov

Table 2: Summary of Drug Interactions Affecting Tolmetin Disposition

| Co-administered Drug | Mechanism of Interaction | Effect on Tolmetin/Tolmetin Glucuronide | Reference |

|---|---|---|---|

| Probenecid | Inhibition of renal tubular secretion via OATs | Increased plasma levels and prolonged half-life | medicinesinformation.co.nznih.govyoutube.com |

| Aspirin | Potential for increased adverse effects | Not recommended for concurrent use | nih.govnih.gov |

| Diuretics (Furosemide, Thiazides) | Inhibition of renal prostaglandin synthesis | Reduced natriuretic and antihypertensive effect of diuretics | nih.gov |

| Methotrexate | Competitive inhibition of renal tubular secretion | Potentially increased methotrexate levels and toxicity | nih.gov |

| Lithium | Inhibition of renal prostaglandin synthesis | Decreased renal clearance and increased plasma levels of lithium | nih.gov |

Inhibition of Transporters Involved in Glucuronide Disposition (e.g., OAT1, MRP2, MRP4)

The renal excretion of this compound is mediated by specific drug transporters located in the kidney proximal tubules. Inhibition of these transporters is a key mechanism for drug-drug interactions. The primary transporters involved are the basolateral Organic Anion Transporters (OAT1 and OAT3) for uptake from the blood into tubular cells, and the apical Multidrug Resistance-Associated Proteins (MRP2 and MRP4) for efflux from the cells into the urine. nih.gov

Studies have shown that glucuronide metabolites of NSAIDs are potent inhibitors of OAT1 and OAT3. nih.govjst.go.jp Although research may not have focused specifically on this compound, the class effect is well-documented. For instance, glucuronides of diclofenac, ibuprofen, and naproxen (B1676952) demonstrated concentration-dependent inhibition of methotrexate transport via OAT1 and OAT3. nih.govjst.go.jp These findings suggest that this compound likely competes with other anionic drugs for transport by OAT1 and OAT3, which can reduce their renal clearance and increase systemic exposure. nih.gov Generally, NSAID glucuronides are more potent inhibitors of OAT3 than OAT1. nih.gov

On the apical side of the renal tubule cells, MRP2 and MRP4 are responsible for secreting glucuronide conjugates into the urine. nih.govmdpi.com NSAIDs and their metabolites can also inhibit these efflux transporters. mdpi.com The inhibitory potency of various NSAIDs against MRP2 and MRP4 has been demonstrated, which can lead to the accumulation of co-administered drugs that are substrates of these transporters. mdpi.com For example, the NSAID indomethacin (B1671933) is a potent inhibitor of both MRP2 and MRP4. mdpi.com It is plausible that this compound also interacts with these transporters, potentially affecting its own excretion and that of other MRP substrates.

Table 3: Inhibitory Effects of NSAIDs on Renal Anion Transporters

| Transporter | Location | Function | Interaction with NSAID Glucuronides | Reference |

|---|---|---|---|---|

| OAT1 | Basolateral Membrane (Kidney) | Uptake of organic anions from blood | Inhibited by NSAID glucuronides; may decrease clearance of other OAT1 substrates. | nih.govjst.go.jpnih.gov |

| OAT3 | Basolateral Membrane (Kidney) | Uptake of organic anions from blood | Potently inhibited by NSAID glucuronides (more so than OAT1). | nih.govjst.go.jp |

| MRP2 | Apical Membrane (Kidney) | Efflux of conjugated metabolites into urine | Inhibited by various NSAIDs; may be a pathway for apical export of NSAID glucuronides. | mdpi.comnih.gov |

| MRP4 | Apical Membrane (Kidney) | Efflux of conjugated metabolites and cyclic nucleotides into urine | Inhibited by various NSAIDs; may be a pathway for apical export of NSAID glucuronides. | mdpi.comnih.gov |

Biotransformation and Reactivity of Acyl Glucuronides

Formation of Tolmetin (B1215870) Glucuronide by UDP-Glucuronosyltransferases (UGTs)

The primary pathway for the formation of tolmetin glucuronide involves the enzymatic conjugation of tolmetin with glucuronic acid. This reaction is catalyzed by a superfamily of enzymes known as UDP-Glucuronosyltransferases (UGTs). nih.govresearchgate.netresearchgate.net UGTs are primarily located in the endoplasmic reticulum of cells, particularly in the liver and intestines. researchgate.netresearchgate.netingentaconnect.com The conjugation process involves the transfer of a glucuronic acid moiety from the co-factor UDP-α-D-glucuronic acid (UDPGA) to the carboxylic acid functional group of tolmetin, resulting in the formation of the 1-O-β-acyl glucuronide, this compound. researchgate.net

Several UGT isoforms are known to be involved in the glucuronidation of carboxylic acid-containing drugs, including NSAIDs. Human UGT1A3, UGT1A9, and UGT2B7 have been identified as key enzymes catalyzing the glucuronidation of such compounds. ingentaconnect.comoup.com While specific UGT isoforms predominantly responsible for this compound formation are indicated by the provided citations ebi.ac.uknih.govnih.govscite.aicapes.gov.br, the search results confirm that UGTs, particularly UGT1A9 and UGT2B7, are involved in the glucuronidation of various NSAIDs, suggesting their likely role in this compound formation as well. oup.comnih.gov

Acyl Migration and Isomerization of this compound

Acyl glucuronides, including this compound, are inherently unstable at physiological pH and can undergo intramolecular rearrangement, a process known as acyl migration. researchgate.netingentaconnect.comresearchgate.netcurrentseparations.com This migration involves the transfer of the acyl group from the anomeric carbon (C-1) of the glucuronic acid moiety to the hydroxyl groups at the C-2, C-3, or C-4 positions of the glucuronic acid ring. ingentaconnect.comresearchgate.netcurrentseparations.com This non-enzymatic reaction leads to the formation of positional isomers of the original 1-O-β-acyl glucuronide. ingentaconnect.comresearchgate.netcurrentseparations.com

The acyl migration process is influenced by factors such as pH and temperature. researchgate.netnih.gov At physiological pH (around 7.4), acyl migration occurs readily. researchgate.netnih.govtandfonline.comacs.org The formation of these isomeric conjugates is significant because they can also exhibit chemical reactivity. researchgate.netcurrentseparations.com

Kinetic Studies of Intramolecular Acyl Migration

Characterization of Isomeric Conjugates

The isomeric conjugates formed through acyl migration of this compound can be characterized using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.govnih.govacs.org These methods allow for the separation and identification of the different positional isomers (e.g., 2-O-, 3-O-, and 4-O-acyl glucuronides) that are formed. nih.govnih.govacs.org

Studies have identified chromatographic peaks corresponding to the original 1-O-β-acyl glucuronide of tolmetin and several isomeric conjugates in biological samples like plasma and urine. ebi.ac.uknih.gov Characterization of these isomers is important for understanding the full spectrum of circulating metabolites and their potential reactivity. nih.govnih.gov

Chemical Reactivity of Tolmetin Acyl Glucuronide as an Electrophilic Metabolite

Tolmetin acyl glucuronide, like other acyl glucuronides, is considered a chemically reactive electrophilic metabolite. nih.govresearchgate.netresearchgate.netingentaconnect.comresearchgate.net The electrophilic nature arises from the activated ester linkage between the carboxylic acid of the aglycone and the glucuronic acid. ingentaconnect.com This electrophilic center makes the acyl glucuronide susceptible to attack by nucleophiles present in biological systems, such as amino groups, thiol groups, and hydroxyl groups on proteins and other macromolecules. researchgate.netresearchgate.netingentaconnect.comresearchgate.net

The reactivity of acyl glucuronides can lead to non-enzymatic reactions beyond hydrolysis and isomerization, primarily transacylation reactions. researchgate.netingentaconnect.comresearchgate.net In transacylation, the aglycone moiety is directly transferred to a nucleophilic site on a biological molecule, forming a covalent adduct. researchgate.netingentaconnect.comresearchgate.net This inherent reactivity is a key aspect of the behavior of this compound in vivo. nih.govresearchgate.netresearchgate.netingentaconnect.comresearchgate.net

Mechanisms of Protein Adduct Formation

The chemical reactivity of tolmetin acyl glucuronide facilitates its interaction with proteins, leading to the formation of covalent adducts. nih.govresearchgate.netnih.govnih.govnih.gov Two primary mechanisms have been proposed for the covalent binding of acyl glucuronides to proteins: the transacylation mechanism and the glycation (or Schiff base) mechanism. researchgate.netresearchgate.netnih.gov

In the transacylation mechanism, the nucleophilic attack occurs directly at the ester carbonyl carbon of the 1-O-β-acyl glucuronide, resulting in the displacement of the glucuronic acid and the formation of a direct amide or thioester linkage between the aglycone (tolmetin) and the protein. researchgate.netingentaconnect.comresearchgate.net

The glycation mechanism involves the acyl migration of the acyl glucuronide to its isomeric forms. researchgate.netresearchgate.netnih.gov These isomers, with the acyl group at the C-2, C-3, or C-4 positions, can undergo ring opening of the glucuronic acid moiety, exposing an aldehyde functional group. researchgate.net This reactive aldehyde can then react with amino groups (e.g., lysine (B10760008) residues) on proteins to form a Schiff base (imine), which can subsequently undergo an Amadori rearrangement to form a more stable covalent adduct, with the glucuronic acid moiety retained within the adduct structure. researchgate.netresearchgate.netnih.govnih.govnih.gov

Studies investigating the binding of this compound to proteins have provided evidence supporting both mechanisms, although the Schiff base (imine) formation mechanism, retaining the glucuronic acid, appears to be favored at lower, more physiological metabolite concentrations. nih.govnih.gov

Covalent Binding to Plasma Proteins, particularly Human Serum Albumin (HSA)

Mass spectrometry techniques, such as tandem mass spectrometry, have been instrumental in identifying the specific binding sites on HSA where this compound forms covalent adducts. nih.govnih.govnih.gov These studies have revealed that tolmetin can be linked covalently to lysine residues on HSA, either directly via the aglycone or via the glucuronic acid moiety following acyl migration and imine formation. nih.govnih.govnih.gov Major binding sites identified on HSA for this compound adducts linked via glucuronic acid include Lys-195, Lys-199, and Lys-525, with minor sites at Lys-137, Lys-351, and Lys-541. nih.govnih.gov Direct binding of tolmetin to lysine, serine, and arginine residues on HSA has also been observed. nih.gov

The extent of covalent binding of acyl glucuronides to proteins has been shown to correlate with their degradation rates, including acyl migration and hydrolysis. researchgate.netcapes.gov.br Studies have also indicated that the binding can be influenced by factors such as pH, glucuronide concentration, and the origin and purity of albumin. escholarship.org

An interactive table summarizing the identified binding sites of this compound on HSA, based on the provided search results, would be presented here:

| Binding Site on HSA | Mechanism of Linkage | References |

| Lys-195 | Via Glucuronic Acid (Imine) | nih.govnih.govnih.gov |

| Lys-199 | Via Glucuronic Acid (Imine) | nih.govnih.govnih.gov |

| Lys-525 | Via Glucuronic Acid (Imine) | nih.govnih.govnih.gov |

| Lys-137 | Via Glucuronic Acid (Imine) | nih.govnih.gov |

| Lys-351 | Via Glucuronic Acid (Imine) | nih.govnih.gov |

| Lys-541 | Via Glucuronic Acid (Imine) | nih.govnih.govnih.gov |

| Lys-199 | Direct Tolmetin Linkage | nih.gov |

| Lys-541 | Direct Tolmetin Linkage | nih.gov |

| Ser-220 | Direct Tolmetin Linkage | nih.gov |

| Ser-232 | Direct Tolmetin Linkage | nih.gov |

| Ser-480 | Direct Tolmetin Linkage | nih.gov |

| Arg-222 | Direct Tolmetin Linkage | nih.gov |

| Arg-521 | Indirect Evidence (Tolmetin) | nih.gov |

This covalent binding to proteins, particularly HSA, is a significant aspect of the in vivo behavior of this compound and is an area of ongoing research due to its potential implications. nih.govresearchgate.netpa2online.org

Identification of Specific Binding Sites on Proteins (e.g., Lysine, Serine, Arginine Residues)

Studies investigating the reactivity of this compound with human serum albumin (HSA) have identified specific amino acid residues as preferred binding sites. Using mass spectrometry, researchers determined that this compound can bind covalently to lysine, serine, and arginine residues on HSA. nih.govnih.gov Specifically, lysine 199 was found to be a major attachment site, with lysine 195 and 525 also showing binding. nih.govresearchgate.net Serine residues 220, 232, and 480, as well as arginine residue 222, were also identified as binding sites. nih.gov Indirect evidence also suggested binding to lysine 541 and arginine 521. nih.gov These findings highlight the nucleophilic nature of these amino acid side chains, which can react with the electrophilic acyl glucuronide. nih.gov

Mechanisms of Adduction: Imine (Schiff Base) Formation and Nucleophilic Displacement

Covalent binding of acyl glucuronides to proteins can occur via at least two primary mechanisms: imine (Schiff base) formation and nucleophilic displacement. nih.govnih.govtno.nlnih.govgrantome.com

The nucleophilic displacement mechanism involves a direct attack by a nucleophilic functional group of the protein (such as amino, hydroxyl, or thiol groups from lysine, serine, cysteine, or tyrosine residues) on the carbonyl carbon of the acyl glucuronide, leading to the displacement of the glucuronic acid moiety and formation of an acylated protein. nih.govresearchgate.nettno.nlescholarship.orgresearchgate.net

The imine (Schiff base) formation mechanism is initiated by intramolecular acyl migration of the 1-β-O-acyl glucuronide to form reactive positional isomers (e.g., 2-, 3-, or 4-O-acyl glucuronides). nih.govcurrentseparations.comtno.nlresearchgate.net These isomers can undergo ring opening to expose an aldehyde group on the glucuronic acid moiety. This aldehyde can then react with primary amino groups, particularly the ε-amino group of lysine residues in proteins, to form a reversible Schiff base. nih.govresearchgate.nettno.nlnih.govresearchgate.net The Schiff base can subsequently undergo an Amadori rearrangement to form a more stable, irreversible covalent adduct. nih.govnih.govtno.nlresearchgate.net

Studies with this compound and HSA have provided evidence for both mechanisms, although the imine formation mechanism, which retains the glucuronic acid moiety in the adduct, appears to be favored at lower, more physiological metabolite concentrations. nih.gov

Role of Acyl-Coenzyme A Thioester Intermediates in Protein Adduction

In addition to acyl glucuronides, acyl-Coenzyme A (acyl-CoA) thioesters are another class of reactive metabolites formed from carboxylic acid-containing drugs that can contribute to protein adduction. researchgate.netresearchgate.netresearchgate.netpharmgkb.orgacs.org These thioesters are also electrophilic and can undergo transacylation reactions with biological nucleophiles, including those on proteins, leading to covalent binding. researchgate.netpharmgkb.orgacs.org

Studies on the metabolism of tolmetin in rats have identified the formation of the tolmetin acyl-CoA thioester (Tol-CoA) in liver homogenates. researchgate.net The presence of acyl-CoA-dependent metabolites like tolmetin-taurine and tolmetin-glycine conjugates in urine further indicates the formation of Tol-CoA in vivo. researchgate.netnih.gov In vitro studies have shown that Tol-CoA reacts rapidly with glutathione (B108866), suggesting its potential reactivity towards other biological nucleophiles, including proteins. nih.gov While both acyl glucuronides and acyl-CoA thioesters are considered reactive intermediates capable of forming protein adducts, some research suggests that acyl-CoA thioesters might be more reactive than their corresponding acyl glucuronide counterparts towards certain nucleophiles like glutathione. pharmgkb.orgacs.orgscispace.com

Oxidative Bioactivation and Glutathione Adduct Formation

Beyond glucuronidation, tolmetin can also undergo oxidative bioactivation, leading to the formation of reactive species capable of forming adducts with nucleophiles like glutathione. nih.govresearchgate.netresearchgate.net

Cytochrome P450 (P450) Involvement in Oxidative Pathways

Cytochrome P450 (P450) enzymes are primarily involved in phase I oxidative metabolism of xenobiotics. researchgate.netnih.gov In the case of tolmetin, P450-mediated oxidation can lead to the formation of reactive intermediates. nih.govresearchgate.netresearchgate.net For the structurally related compound zomepirac, oxidative bioactivation leading to a glutathione adduct was found to be catalyzed primarily by cytochrome P450 3A4. nih.govresearchgate.net While the specific P450 isoforms involved in the oxidative bioactivation of tolmetin leading to glutathione adducts are not as explicitly detailed in the search results as for zomepirac, the involvement of P450 enzymes in such oxidative pathways for NSAIDs is a recognized phenomenon. researchgate.netdntb.gov.uanih.gov

Identification of Thiol Adducts (e.g., Tolmetin-Glutathione Conjugate)

Oxidative bioactivation of tolmetin can result in the formation of thiol adducts, notably with glutathione (GSH). A specific tolmetin-glutathione conjugate, identified as 5-[4'-methylbenzoyl]-1-methyl-3-glutathionylpyrrole-2-acetic acid (TM-SG), has been detected. nih.govresearchgate.net This adduct was observed in vitro when tolmetin was incubated with human liver microsomal preparations fortified with NADPH and glutathione. nih.govresearchgate.net The formation of this conjugate suggests that the pyrrole (B145914) moiety of tolmetin undergoes oxidation, likely forming an epoxide intermediate, which is then attacked by glutathione. nih.govresearchgate.net The relevance of this finding was confirmed by the detection of the same thiol adduct in rats treated with tolmetin. nih.govresearchgate.net The formation of such glutathione adducts provides evidence for the generation of reactive oxidative metabolites of tolmetin that could potentially contribute to protein haptenization. nih.govresearchgate.net

Toxicological Implications of Tolmetin Glucuronide and Its Reactive Metabolites

Association with Idiosyncratic Drug Toxicity

Idiosyncratic drug toxicity (IDT) refers to adverse drug reactions that are unpredictable and not related to the known pharmacology of the drug. Several drugs that form acyl glucuronides, including tolmetin (B1215870), have been associated with such reactions. springernature.comresearchgate.net Tolmetin glucuronide has been categorized in a 'warning' group regarding its potential to cause idiosyncratic drug toxicity. caymanchem.com This classification is largely based on its chemical instability and reactivity. caymanchem.comnih.gov The formation of reactive metabolites like acyl glucuronides is a significant risk factor for IDT, although the precise mechanisms remain complex and are not fully understood. researchgate.netnih.gov

Role in Drug-Protein Adduct Formation and Immunogenicity

A key aspect of the toxicity of this compound is its ability to form covalent bonds with proteins, creating drug-protein adducts. springernature.comnih.gov These adducts can alter the structure and function of the protein, potentially leading to an immune response. researchgate.netnih.gov The formation of these adducts is thought to be a critical step in the development of hypersensitivity reactions and other immune-mediated toxicities. researchgate.netnih.gov

Two primary mechanisms for the covalent binding of this compound to proteins have been identified:

Nucleophilic Displacement: The acyl group of tolmetin is transferred directly to nucleophilic amino acid residues on the protein, displacing the glucuronic acid moiety. nih.gov

Imine Formation: The glucuronic acid portion of the molecule can open to form a reactive aldehyde, which then forms a Schiff base (imine) with lysine (B10760008) residues on proteins. nih.gov

Studies have shown that at lower, more physiologically relevant concentrations, the mechanism involving the retention of the glucuronic acid moiety (imine formation) appears to be favored. nih.gov The formation of these adducts has been demonstrated both in vitro and in vivo. springernature.comnih.gov

Assessment of Reactivity and Potential for Toxicity in In Vitro Systems

The reactivity of this compound has been extensively studied using various in vitro systems. caymanchem.comnih.govtandfonline.com These studies are crucial for predicting the potential for toxicity. A key characteristic of this compound is its instability at physiological pH, leading to hydrolysis back to the parent drug and intramolecular acyl migration. springernature.comtandfonline.com Acyl migration results in the formation of positional isomers that are also reactive and can bind to proteins. springernature.com

In vitro assays have been developed to assess the reactivity of acyl glucuronides by measuring their rate of degradation or acyl migration. researchgate.netnih.gov In one study, a migration rate of over 20% was suggested as an indicator of a higher risk of reactivity. researchgate.netnih.gov The half-life of this compound in in vitro systems is relatively short, which is indicative of its high reactivity. researchgate.netcaymanchem.com

In Vivo Studies on Covalent Binding and Hepatic Protein Modification

In vivo studies in humans have confirmed the formation of tolmetin-protein adducts in plasma. nih.gov Research in healthy volunteers demonstrated that while the concentration of these adducts was low after a single dose, it increased significantly after multiple doses, indicating accumulation. nih.gov The half-life of these protein adducts was found to be approximately 4.8 days, which is much longer than the half-lives of tolmetin and its glucuronide (around 5 hours). nih.gov This long half-life of the adducts suggests that they can persist in the body, potentially increasing the risk of an immune response. nih.gov

Furthermore, studies in elderly individuals have shown an accumulation of irreversible binding to plasma proteins, with levels being 4 to 17 times higher than after a single dose. nih.gov Despite this significant binding, no toxic or allergic reactions were observed in the patient studied. nih.gov This highlights the complex relationship between adduct formation and the clinical manifestation of toxicity.

Considerations of Half-Life and Reactivity in Toxicity Prediction

The half-life of an acyl glucuronide is a critical parameter in predicting its potential for toxicity. caymanchem.comnih.gov A shorter half-life generally indicates greater reactivity and a higher likelihood of forming protein adducts. researchgate.netcaymanchem.com this compound is known to have a short half-life, which places it in a higher-risk category for idiosyncratic drug reactions. researchgate.netcaymanchem.com

The rate of acyl migration is another important factor. tandfonline.com Kinetic studies using 1H-NMR spectroscopy have shown that this compound degrades relatively quickly compared to the glucuronides of other NSAIDs like ketoprofen (B1673614). tandfonline.com This rapid degradation is consistent with its high reactivity. The predictability of idiosyncratic drug toxicity risk for drugs containing carboxylic acids has been linked to the chemical stability of their acyl glucuronide metabolites. caymanchem.com

Comparative Analysis with Other Acyl Glucuronides and Their Toxicological Profiles

When compared to other acyl glucuronides, this compound is considered to be one of the more reactive ones. tandfonline.com Several other NSAIDs that form acyl glucuronides, such as zomepirac, benoxaprofen (B1668000), and ibufenac, have been withdrawn from the market due to adverse events of an immune-allergic nature. springernature.com

The stability of acyl glucuronides varies widely depending on the structure of the parent drug. For instance, the half-life can range from less than half an hour for this compound to 79 hours for valproic acid glucuronide at pH 7.4. researchgate.net This wide range in stability and reactivity among different acyl glucuronides complicates the direct correlation between their formation and the incidence of toxicity. However, a general trend is observed where less stable and more reactive acyl glucuronides are more frequently associated with adverse reactions. researchgate.net

Table 1: Reactivity and Binding of this compound

| Parameter | Finding | Implication |

|---|---|---|

| Idiosyncratic Drug Toxicity Risk | Classified in a 'warning' category. caymanchem.com | High potential for unpredictable adverse reactions. |

| Protein Adduct Formation | Forms covalent adducts with plasma proteins, primarily albumin. nih.gov | Can alter protein function and trigger an immune response. |

| Binding Mechanisms | Nucleophilic displacement and imine formation. nih.gov | Multiple pathways for covalent modification of proteins. |

| ***In Vitro* Half-Life** | Short half-life, indicating high reactivity. researchgate.netcaymanchem.com | Prone to rapid degradation and interaction with biological macromolecules. |

| ***In Vivo* Adduct Half-Life** | Approximately 4.8 days. nih.gov | Persistent adducts may increase the likelihood of immunogenicity. |

| Comparative Reactivity | Faster degradation rate than ketoprofen glucuronides. tandfonline.com | One of the more reactive NSAID acyl glucuronides. |

Transport Mechanisms of Tolmetin Glucuronide

Role of Efflux Transporters in Glucuronide Disposition

Efflux transporters are critical for the elimination of glucuronide conjugates from cells into bile, urine, or the intestinal lumen nih.govfrontiersin.org. These transporters, many of which belong to the ATP-binding cassette (ABC) superfamily, utilize ATP hydrolysis to actively pump substrates against their concentration gradients sigmaaldrich.comwikipedia.orgsolvobiotech.com. Several families of efflux transporters are involved in the disposition of glucuronides, including Multidrug Resistance-Associated Proteins (MRPs) and P-glycoprotein (P-gp) nih.govfrontiersin.org.

Multidrug Resistance-Associated Proteins (MRPs)

Multidrug Resistance-Associated Proteins (MRPs), members of the ABCC subfamily of ABC transporters, are significant efflux transporters for a wide range of organic anions, including glucuronide conjugates nih.govfrontiersin.orgsigmaaldrich.comsolvobiotech.comsolvobiotech.com. MRP2 (ABCC2) and MRP4 (ABCC4) are particularly relevant in the context of drug glucuronide disposition nih.govru.nlresearchgate.net.

MRP2 is predominantly located on the apical membrane of polarized cells in the liver (canalicular membrane), kidney (proximal tubule), and intestine, mediating the efflux of substrates into bile, urine, and the intestinal lumen, respectively nih.govsigmaaldrich.comsolvobiotech.com. MRP4 is also found on the apical membrane of renal proximal tubules, contributing to urinary excretion, and on the basolateral membrane of hepatocytes and intestinal enterocytes nih.govru.nl.

Studies on NSAID glucuronides, including those structurally related to Tolmetin (B1215870) glucuronide, have demonstrated interactions with MRP2 and MRP4. For example, glucuronides of several NSAIDs have been shown to inhibit MRP2- and MRP4-mediated transport of other substrates like methotrexate (B535133) ru.nlresearchgate.net. Specifically, diclofenac-AG, tolmetin-AG, and mycophenolic acid-AG have been reported to strongly inhibit OAT3, and other NSAID glucuronides exhibit stereoselective inhibition of MRP2 and MRP4 nih.govresearchgate.net. While direct transport studies specifically demonstrating Tolmetin glucuronide as a substrate for MRP2 or MRP4 are not explicitly detailed in the provided snippets, the inhibitory effects observed with other NSAID glucuronides suggest a potential interaction or substrate activity. ru.nlresearchgate.net.

P-glycoprotein (P-gp) and Other ABC Transporters

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is another prominent ABC efflux transporter located in various tissues, including the intestine, liver, kidney, and blood-brain barrier nih.govwikipedia.orgsolvobiotech.commdpi.comfrontiersin.org. P-gp is known to transport a broad spectrum of substrates, many of which are lipophilic or positively charged compounds wikipedia.orgmdpi.com. While P-gp is a major player in the efflux of parent drugs, its role in the transport of highly polar glucuronide conjugates is generally considered less prominent compared to MRPs nih.govsolvobiotech.com. However, some studies indicate that P-gp can interact with certain glucuronides or influence the disposition of parent drugs and their metabolites frontiersin.org. One source mentions that defibrotide (B611023) increases the effects of tolmetin via interaction with the P-glycoprotein efflux transporter, suggesting a potential, albeit indirect, link between tolmetin metabolism/transport and P-gp medscape.com. Another study found that thienorphine glucuronide (TNP-G) was a substrate for MRP2, while the parent drug thienorphine (TNP) was a P-gp substrate, highlighting the differential roles of transporters for parent drugs and their glucuronide metabolites frontiersin.org. While this compound is not explicitly identified as a direct P-gp substrate in the provided information, the broader context of ABC transporters in glucuronide efflux and potential interactions warrants consideration.

Other ABC transporters, such as BCRP (ABCG2), also contribute to the efflux of some glucuronide conjugates nih.govfrontiersin.org. BCRP is expressed at the apical membranes of intestinal enterocytes, hepatocytes, and renal proximal tubules nih.gov.

Role of Uptake Transporters

Uptake transporters are responsible for mediating the influx of compounds from the bloodstream into cells, such as hepatocytes in the liver and renal tubular cells in the kidney nih.govfrontiersin.org. This uptake is often a prerequisite for subsequent metabolism or efflux into bile or urine nih.govfrontiersin.org. Organic Anion Transporting Polypeptides (OATPs) and Organic Anion Transporters (OATs) are key families of uptake transporters involved in the disposition of organic anions, including many glucuronide conjugates nih.govfrontiersin.orgbibliotekanauki.plnih.govphysiology.orgamazonaws.com.

Organic Anion Transporting Polypeptides (OATPs)

Organic Anion Transporting Polypeptides (OATPs), members of the SLCO family, are primarily located on the basolateral membrane of hepatocytes (e.g., OATP1B1, OATP1B3, OATP2B1) and also expressed in other tissues, including the intestine (OATP2B1) nih.govfrontiersin.org. These transporters facilitate the sodium-independent uptake of a wide variety of organic anions, including numerous drug glucuronides nih.govfrontiersin.org. OATP1B1 and OATP1B3 are particularly important for the hepatic uptake of glucuronide conjugates of drugs and endogenous compounds like bilirubin (B190676) glucuronides frontiersin.org. OATP2B1 has also been shown to transport glucuronide conjugates frontiersin.org. While the provided information establishes the general role of OATPs in glucuronide uptake, specific data on this compound being a direct substrate for OATPs is not prominently featured. However, given that other NSAID glucuronides are OATP substrates, it is plausible that this compound may also interact with these transporters nih.govfrontiersin.org.

Organic Anion Transporters (OATs)

Organic Anion Transporters (OATs), belonging to the SLC22A subfamily, are primarily expressed on the basolateral membrane of renal proximal tubular cells (OAT1 and OAT3) and play a critical role in the uptake of organic anions from the blood into the kidney for subsequent tubular secretion nih.govfrontiersin.orgbibliotekanauki.plnih.govphysiology.orgamazonaws.com. OAT1 and OAT3 transport a broad range of organic anions, including some drug metabolites frontiersin.orgnih.gov.

Importantly, studies have shown that acyl glucuronides of NSAIDs, including diclofenac-AG, tolmetin-AG, and mycophenolic acid-AG, are potent inhibitors of OAT3-mediated transport nih.gov. This indicates that while this compound may not be a primary substrate for OATs, it can significantly interact with and inhibit these transporters, potentially affecting the renal disposition of other drugs or endogenous compounds that are OAT3 substrates nih.govnih.gov. A study using rat renal models suggested limited interaction of a model glucuronide (4-acetamidophenyl-β-D-glucuronide) with basolateral OAT proteins, indicating that the contribution of OATs to the renal accumulation of glucuronide metabolites might be minimal in that specific model marshall.edu. However, the potent inhibitory effect of this compound on human OAT3 highlights a significant interaction potential nih.gov.

Influence of Transport Proteins on Tissue Distribution and Excretion

The interplay between uptake and efflux transporters dictates the tissue distribution and excretion of this compound nih.govfrontiersin.org. In the liver, uptake transporters (OATPs) facilitate the entry of this compound from the blood into hepatocytes, where it can then be effluxed into bile by apical efflux transporters (primarily MRP2) or back into the blood by basolateral efflux transporters (MRP3, MRP4) nih.govfrontiersin.org. Biliary excretion is a significant route of elimination for many glucuronides and can lead to enterohepatic recycling if the conjugate is deconjugated in the intestine and the parent compound is reabsorbed nih.govelifesciences.org.

In the kidney, basolateral uptake transporters (OATs) can mediate the uptake of organic anions into proximal tubule cells, while apical efflux transporters (MRP2, MRP4, P-gp) facilitate their secretion into the tubular lumen for urinary excretion nih.govfrontiersin.orgphysiology.org. While this compound is a potent inhibitor of OAT3, its own uptake via OATs might be limited based on some studies nih.govmarshall.edu. However, efflux transporters like MRP2 and MRP4 in the kidney are known to transport NSAID glucuronides and likely contribute to the urinary excretion of this compound nih.govru.nlresearchgate.net.

The coordinated action and tissue localization of these transport proteins determine the concentration of this compound in various tissues and biological fluids, ultimately influencing its systemic clearance and elimination from the body nih.govfrontiersin.org. Alterations in the expression or function of these transporters due to genetic factors, disease states, or co-administered drugs can significantly impact the pharmacokinetics of this compound nih.govfrontiersin.orgbibliotekanauki.pl.

In Vitro and in Vivo Research Models for Tolmetin Glucuronide Studies

Isolated Hepatocytes and Cell Culture Models for Reactivity Assessment

Studies using freshly isolated rat hepatocytes exposed to tolmetin (B1215870) have reported the formation of a tolmetin-glycine amino acid conjugate nih.gov. These studies highlighted the chemical reactivity of xenobiotic acyl-CoAs and their potential for nonenzymatic protein acylation within a cellular context nih.gov.

Sandwich-cultured rat and human hepatocytes have been utilized to evaluate the glucuronidation and protein adduct formation of NSAIDs, including structural analogs of tolmetin nih.gov. While these studies primarily focused on benoxaprofen (B1668000) and flunoxaprofen, they demonstrated the feasibility of using this model for studying glucuronidation and covalent binding to hepatocellular proteins nih.gov. The formation of labile and reactive acyl glucuronides was found to be partly responsible for drug-protein adduct formation in liver tissues in vitro in these models nih.gov.

Hepatocytes can also be used to investigate the relative contributions of different metabolic pathways to covalent binding. For instance, co-incubation with inhibitors of CYP450 or glucuronidation (like (-)-borneol) can help dissect the role of oxidative versus conjugative metabolism in protein adduct formation liverpool.ac.uk.

Animal Models (e.g., Rats) for Metabolic Activation and Adduct Formation Studies

Animal models, particularly rats, are crucial for studying the in vivo metabolism and metabolic activation of tolmetin, including the formation of tolmetin glucuronide and subsequent protein adducts. These models allow for the investigation of complex physiological processes, including absorption, distribution, metabolism, and excretion, as well as the assessment of covalent binding in target organs.

Studies in rats have shown that tolmetin is rapidly and almost completely absorbed, with radioactivity primarily distributed to the liver and kidney nih.gov. This compound is a known metabolite found in vivo nih.gov.

Research in rats has provided evidence for the in vivo formation of tolmetin acyl-CoA (Tol-CoA) in liver homogenates following administration of tolmetin researchgate.netnih.gov. Acyl-CoA-dependent metabolites, such as tolmetin-taurine conjugate (Tol-Tau) and tolmetin-acyl carnitine ester (Tol-Car), have also been identified in rat livers researchgate.netnih.gov. The presence of an S-acyl glutathione (B108866) thioester conjugate in rat bile further supports the formation of reactive metabolites like Tol-CoA or tolmetin acyl glucuronide (Tol-O-G) in vivo, capable of acylating nucleophilic groups researchgate.netnih.gov.

Studies in rats have also investigated the link between increased levels of reactive metabolites and protein adduct formation. Pretreatment of rats with clofibric acid, which induces acyl-CoA formation, led to an increase in covalent binding to liver proteins, correlating with increased levels of Tol-CoA researchgate.netnih.gov. This suggests that Tol-CoA, formed in vivo in the rat, can significantly contribute to covalent binding to liver proteins researchgate.netnih.gov.

The relevance of in vitro findings regarding oxidative bioactivation has been established in rats, with the detection of the same thiol adducts (like TM-SG) in rats treated with tolmetin as observed in human liver microsomes nih.govresearchgate.net.

Ex Vivo Studies for Protein Adduct Characterization

Ex vivo studies involve the analysis of biological samples (e.g., plasma, tissues) obtained from individuals or animals exposed to tolmetin. These studies are essential for confirming the formation of protein adducts in a physiological setting and for characterizing the nature and sites of these modifications.

Studies have been conducted to characterize the in vivo stability of tolmetin-plasma protein adducts in human volunteers after both single and multiple doses of tolmetin nih.govresearchgate.net. These studies showed significant levels of irreversible binding to plasma proteins, with the extent of binding being considerably higher after multiple dosing compared to a single dose nih.govresearchgate.net. The protein adducts exhibited a longer half-life than the parent drug and its glucuronide nih.gov.

Mass spectrometry has been a key technique in ex vivo studies for the characterization of protein adducts. While specific detailed characterization of this compound-derived adducts directly from ex vivo samples in the provided search results is limited, the methodology applied to other acyl glucuronides (like diclofenac) involves isolating proteins from biological samples, enzymatically digesting them, and using mass spectrometry to identify drug-modified peptides and the sites of adduction nih.gov. This approach can distinguish between different types of adducts, including those formed via transacylation or glycation nih.gov.

In vitro incubation of this compound with human serum albumin (HSA) followed by mass spectrometric analysis has identified specific binding sites on HSA, including lysine (B10760008) residues (Lys-199, Lys-195, Lys-525, Lys-541), serine residues (Ser-220, Ser-232, Ser-480), and arginine residues (Arg-222, Arg-521) liverpool.ac.uknih.gov. These in vitro findings inform the potential sites of adduction that might be investigated in ex vivo samples. The studies also suggested two mechanisms of binding: imine (Schiff base) formation and nucleophilic displacement of glucuronic acid nih.gov.

Application of In Vitro Screening Models for Biosynthesis and Reactivity

In vitro screening models have been developed to efficiently assess the biosynthesis and reactivity of acyl glucuronides, including this compound, particularly in early stages of drug discovery researchgate.netcapes.gov.brnih.govjst.go.jp. These models aim to predict the potential for covalent binding and associated risks.

One such model involves the biosynthesis of acyl glucuronides using human liver microsomes followed by incubation with HSA to evaluate reactivity researchgate.netcapes.gov.brnih.gov. This model allows for the determination of parameters such as the rate of aglycone appearance and the extent of covalent binding researchgate.netcapes.gov.brnih.gov. A correlation has been observed between the extent of drug covalent binding to albumin and the aglycone appearance constant weighted by the percentage of isomerization researchgate.netcapes.gov.brnih.gov. Tolmetin was included in the validation of this model researchgate.netcapes.gov.brnih.gov.

Another in vitro method focuses on determining the half-lives of acyl glucuronides in simple phosphate (B84403) buffer after biosynthesis with human liver microsomes jst.go.jp. This approach provides a measure of the chemical stability of the acyl glucuronide, which is an indicator of its potential reactivity jst.go.jp. Tolmetin was among the drugs evaluated using this method, and its acyl glucuronide was categorized based on its half-life jst.go.jp.

These screening models provide a valuable tool for comparing the reactivity of different acyl glucuronides and predicting the covalent binding potential of new chemical entities without the need for extensive in vivo studies or the synthesis of authentic acyl glucuronide standards researchgate.netcapes.gov.brnih.govjst.go.jp.

Future Directions and Emerging Research Areas

Advanced Spectrometric Approaches for Adduct Elucidation

Advanced spectrometric techniques, particularly mass spectrometry, have been crucial in identifying the structures and binding sites of protein adducts formed by tolmetin (B1215870) glucuronide. Studies using techniques such as liquid secondary-ion mass spectrometry, continuous flow-fast atom bombardment mass spectrometry, collision-induced dissociation using a four-sector tandem mass spectrometer, and matrix-assisted laser desorption ionization-time-of-flight mass spectrometry have identified specific amino acid residues on proteins like human serum albumin (HSA) that are targeted by tolmetin glucuronide and its derivatives. nih.govacs.org For instance, studies have shown covalent linkage to lysine (B10760008) residues (specifically lysine 199, and to a lesser extent 195 and 525), serine residues (220, 232, and 480), and arginine residues (arginine 222 and 521). nih.govacs.org These studies have revealed two primary mechanisms of binding: imine (Schiff base) formation, which retains the glucuronic acid moiety, and nucleophilic displacement of the glucuronic acid. nih.govacs.org Research indicates that the imine formation mechanism is favored at lower, more physiological metabolite concentrations. nih.gov

Future research in this area will likely involve the application of even more sensitive and high-resolution mass spectrometry techniques, potentially coupled with advanced separation methods, to detect and characterize low-abundance adducts that may be formed in vivo. This could include comprehensive proteomic approaches to map all potential adduction sites on a wider range of proteins beyond HSA. The development of targeted mass spectrometry methods for specific adducts could also enable more precise quantification in biological samples.

Computational Modeling and Quantitative Structure-Activity Relationships (QSAR) in Reactivity Prediction

Computational modeling and QSAR approaches play a vital role in predicting the reactivity of acyl glucuronides, including this compound. These methods can help assess the likelihood of a compound forming reactive metabolites and subsequently protein adducts without the need for extensive experimental synthesis and testing. researchgate.net QSAR models can correlate structural descriptors of acyl glucuronides with their degradation half-lives, which serve as indicators of their electrophilic reactivity. researchgate.netacs.org Studies have shown that the degradation rate constant of acyl glucuronides correlates with the half-life of hydrolysis of their corresponding methyl ester derivatives, providing a more accessible experimental measure for QSAR development. researchgate.net Furthermore, entirely in silico prediction of acyl glucuronide reactivity has been explored by correlating methyl ester hydrolysis half-lives with predicted 13C NMR chemical shifts of the carbonyl carbon and steric descriptors. researchgate.net

Future directions involve refining these computational models to improve their accuracy and predictive power for a wider range of acyl glucuronides. This includes incorporating more sophisticated quantum mechanical calculations to better understand the electronic properties influencing reactivity and developing models that can predict specific adduction sites on proteins. The integration of QSAR predictions with physiologically-based pharmacokinetic (PBPK) modeling could provide a more comprehensive in silico assessment of the toxicological risk associated with acyl glucuronide formation.

Investigation of Inter-individual Variability in this compound Disposition and Reactivity

Inter-individual variability in drug disposition can significantly impact the exposure to reactive metabolites like this compound. Factors contributing to this variability include genetic polymorphisms in drug-metabolizing enzymes and transporters, as well as environmental and physiological factors. Tolmetin is metabolized by glucuronidation, primarily catalyzed by UDP-glucuronosyltransferases (UGTs). mims.comcore.ac.uk Variability in UGT activity can lead to differences in the rate and extent of this compound formation. core.ac.uk Additionally, transporters play a role in the disposition of glucuronide conjugates, and genetic variations in these transporters can affect the concentration of this compound in different tissues. nih.gov

Future research should focus on identifying the specific UGT isoforms and transporters responsible for this compound formation and disposition in humans and investigating the impact of common genetic polymorphisms on their activity. Studies using human liver microsomes, hepatocytes, and potentially in vivo phenotyping studies could help quantify the contribution of different enzymes and transporters to this compound kinetics. Understanding the sources of inter-individual variability is crucial for predicting which individuals may be at higher risk of exposure to reactive this compound and potentially experiencing adverse effects.

Exploration of the Immunological Consequences of Protein Adduction by this compound

The covalent binding of reactive metabolites, including acyl glucuronides, to proteins can potentially lead to the formation of neoantigens and trigger immune responses. researchgate.netnih.gov While the direct link between this compound-protein adducts and immune-mediated adverse reactions is not fully established, the reactivity of this compound with proteins like HSA is well-documented. researchgate.netnih.govacs.org Studies on other acyl glucuronides have provided evidence for the covalent binding to proteins in vivo and the subsequent elicitation of an immune response. liverpool.ac.uk

Future research should investigate the immunological consequences of protein adduction by this compound. This could involve developing sensitive immunoassays to detect antibodies against this compound-modified proteins in patients treated with tolmetin. In vitro studies using antigen-presenting cells and T cells exposed to this compound-adducted proteins could help assess their potential to stimulate an immune response. Identifying the specific protein targets and adduction sites that are most likely to elicit an immune response is also a critical area of research. Understanding the immunological cascade triggered by these adducts is essential for assessing the potential for immune-mediated toxicity associated with this compound.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying tolmetin glucuronide in biological matrices?